molecular formula C12H8ClNO B3277053 6-(2-Chlorophenyl)picolinaldehyde CAS No. 65219-38-7

6-(2-Chlorophenyl)picolinaldehyde

Cat. No.: B3277053
CAS No.: 65219-38-7
M. Wt: 217.65 g/mol
InChI Key: LSZKBPRWWCRMTO-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)picolinaldehyde is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a picolinaldehyde moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)picolinaldehyde typically involves the reaction of 2-chlorobenzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Chlorophenyl)picolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Bromophenyl)picolinaldehyde
  • 6-(2-Fluorophenyl)picolinaldehyde
  • 6-(2-Methylphenyl)picolinaldehyde

Uniqueness

6-(2-Chlorophenyl)picolinaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl analogs, the chlorine atom provides distinct electronic and steric effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-(2-chlorophenyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZKBPRWWCRMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.2 g of 6-(2-chlorophenyl)-2-methylpyridine was dissolved in 100 ml dioxane, 1.8 g of selenium dioxide (Aldrich, Gold Label) was added and the mixture was refluxed for 16 hours. The solution was decanted, fresh selenium dioxide (1.8 g) was added and refluxing was continued for a further 4 days. The solids were filtered and 250 ml ether was added. The organic solution was washed five times with 50 ml H2O, dried over magnesium sulfate. Evaporation afforded an oil which was filtered through silica gel eluting with 30% ether-hexane to afford 3.2 g of 6-(2-chlorophenyl)-2-pyridinecarboxaldehyde as a pale yellow solid.
Name
6-(2-chlorophenyl)-2-methylpyridine
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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